molecular formula C17H16FNO B5712154 N-(3-ethylphenyl)-3-(4-fluorophenyl)acrylamide

N-(3-ethylphenyl)-3-(4-fluorophenyl)acrylamide

Cat. No. B5712154
M. Wt: 269.31 g/mol
InChI Key: OPARCHAFBGZNDV-DHZHZOJOSA-N
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Description

N-(3-ethylphenyl)-3-(4-fluorophenyl)acrylamide, also known as EFPA, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. EFPA is a member of the acrylamide family, which is known for its ability to interact with proteins and enzymes, making it a promising candidate for drug development.

Mechanism of Action

N-(3-ethylphenyl)-3-(4-fluorophenyl)acrylamide exerts its effects by binding to proteins and enzymes, thereby inhibiting their activity. Specifically, it has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in regulating gene expression. By inhibiting HDACs, N-(3-ethylphenyl)-3-(4-fluorophenyl)acrylamide can alter gene expression patterns, leading to changes in cellular behavior.
Biochemical and Physiological Effects:
N-(3-ethylphenyl)-3-(4-fluorophenyl)acrylamide has been shown to have a variety of biochemical and physiological effects. In addition to its ability to inhibit cancer cell growth, it has been shown to induce apoptosis (programmed cell death) in cancer cells. N-(3-ethylphenyl)-3-(4-fluorophenyl)acrylamide has also been shown to have anti-inflammatory effects, making it a potential candidate for treating inflammatory diseases such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3-ethylphenyl)-3-(4-fluorophenyl)acrylamide in lab experiments is its ability to selectively target specific proteins and enzymes. This allows researchers to study the effects of inhibiting these targets without affecting other cellular processes. However, one limitation of N-(3-ethylphenyl)-3-(4-fluorophenyl)acrylamide is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several potential future directions for research on N-(3-ethylphenyl)-3-(4-fluorophenyl)acrylamide. One area of interest is its potential use in combination with other drugs to enhance their effectiveness. Additionally, further studies are needed to determine the optimal dosage and administration route for N-(3-ethylphenyl)-3-(4-fluorophenyl)acrylamide in order to maximize its therapeutic potential. Finally, more research is needed to fully understand the biochemical and physiological effects of N-(3-ethylphenyl)-3-(4-fluorophenyl)acrylamide, which could lead to the development of new drugs with even greater therapeutic potential.

Synthesis Methods

N-(3-ethylphenyl)-3-(4-fluorophenyl)acrylamide can be synthesized using a variety of methods, including the reaction of 3-ethylphenylamine with 4-fluorocinnamaldehyde in the presence of a catalyst. The resulting product is then purified using chromatography techniques to obtain pure N-(3-ethylphenyl)-3-(4-fluorophenyl)acrylamide.

Scientific Research Applications

N-(3-ethylphenyl)-3-(4-fluorophenyl)acrylamide has been studied extensively for its potential therapeutic effects, particularly in the field of cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. N-(3-ethylphenyl)-3-(4-fluorophenyl)acrylamide has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

(E)-N-(3-ethylphenyl)-3-(4-fluorophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FNO/c1-2-13-4-3-5-16(12-13)19-17(20)11-8-14-6-9-15(18)10-7-14/h3-12H,2H2,1H3,(H,19,20)/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPARCHAFBGZNDV-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)C=CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC(=CC=C1)NC(=O)/C=C/C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-N-(3-ethylphenyl)-3-(4-fluorophenyl)prop-2-enamide

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